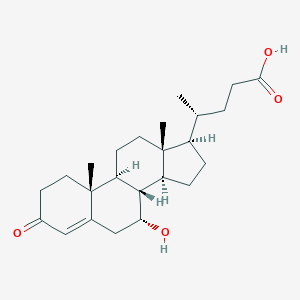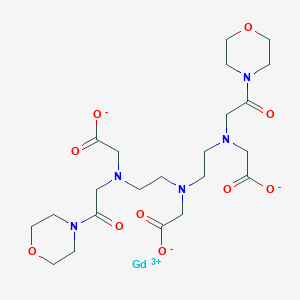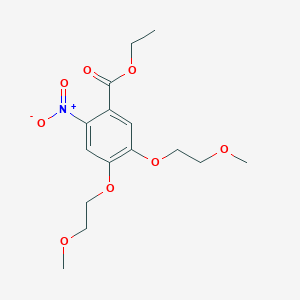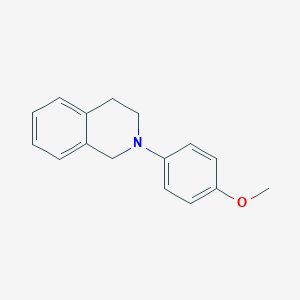
N-Oleoylethanolamide-d4
Descripción general
Descripción
Oleoil Etanolamida-d4 es una forma deuterada de Oleoil Etanolamida, un lípido natural que actúa como agonista endógeno para el receptor alfa activado por proliferadores de peroxisomas (PPAR-α). Este compuesto se utiliza a menudo como estándar interno en espectrometría de masas debido a su etiquetado isotópico estable, que ayuda en la cuantificación precisa de Oleoil Etanolamida en diversas muestras biológicas .
Aplicaciones Científicas De Investigación
Oleoil Etanolamida-d4 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como estándar interno en cromatografía de gases-espectrometría de masas (GC-MS) y cromatografía líquida-espectrometría de masas (LC-MS) para la cuantificación de Oleoil Etanolamida.
Biología: Ayuda a estudiar las vías metabólicas que involucran Oleoil Etanolamida y su papel en el metabolismo de los lípidos.
Medicina: Investigado por sus posibles efectos terapéuticos en la obesidad y los trastornos metabólicos debido a su papel como agonista de PPAR-α.
Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos basados en lípidos.
Mecanismo De Acción
Oleoil Etanolamida-d4 ejerce sus efectos principalmente a través de la activación de PPAR-α. Esta activación conduce a:
Regulación del metabolismo de los lípidos: Mejora la oxidación de los ácidos grasos y reduce la acumulación de lípidos.
Supresión del apetito: Modula el comportamiento alimentario al interactuar con las vías del sistema nervioso central.
Efectos antiinflamatorios: Reduce la inflamación al inhibir las citoquinas proinflamatorias.
Análisis Bioquímico
Biochemical Properties
N-Oleoylethanolamide-d4, like its non-deuterated counterpart, is believed to interact with various enzymes, proteins, and other biomolecules. It has been found to regulate PPAR-α activity, which in turn stimulates lipolysis . This interaction with PPAR-α is crucial for its role in biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to activate PPARα signaling and promote TFEB lysosomal function, leading to enhanced microglial Aβ uptake and clearance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a natural activator of sirtuin 1 (SIRT1) and is an endogenous ligand of the peroxisome proliferator-activated receptor alpha (PPARα) nuclear receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research on rats has observed effects at a daily dose of 10mg/kg of bodyweight . This dosage has been found to be effective in reducing food intake and influencing lipid metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is known to regulate feeding and body weight in vertebrates ranging from mice to pythons .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Oleoil Etanolamida-d4 normalmente implica la incorporación de átomos de deuterio en el grupo hidroxietil de Oleoil Etanolamida. Esto se puede lograr mediante los siguientes pasos:
Deuteración de Etanolamina: La Etanolamina se hace reaccionar con óxido de deuterio (D2O) para reemplazar los átomos de hidrógeno con deuterio.
Reacción de amida: La etanolamina deuterada se hace reaccionar luego con ácido oleico en presencia de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) para formar Oleoil Etanolamida-d4.
Métodos de producción industrial
La producción industrial de Oleoil Etanolamida-d4 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Deuteración a granel: Se deuteran grandes cantidades de Etanolamina utilizando D2O.
Amidación automatizada: La reacción de amidación se lleva a cabo en reactores automatizados para garantizar la consistencia y la pureza. El producto se purifica luego utilizando técnicas cromatográficas para lograr altos niveles de pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oleoil Etanolamida-d4 puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo a sus formas precursoras.
Sustitución: El grupo amida puede participar en reacciones de sustitución bajo condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4).
Sustitución: Los reactivos como los cloruros de acilo y los anhídridos se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: Produce óxidos y derivados hidroxilados.
Reducción: Rendimiento de amidas y alcoholes más simples.
Sustitución: Forma amidas y ésteres sustituidos.
Comparación Con Compuestos Similares
Compuestos similares
Palmitoil Etanolamida: Otra etanolamida de ácido graso con propiedades antiinflamatorias.
Estearoil Etanolamida: Similar en estructura pero con una parte de ácido esteárico.
Linoleoil Etanolamida: Contiene una parte de ácido linoleico y tiene efectos metabólicos distintos.
Singularidad
Oleoil Etanolamida-d4 es única debido a su forma deuterada, que proporciona una mayor estabilidad y precisión en las aplicaciones analíticas. Su interacción específica con PPAR-α también lo distingue de otras etanolamidas de ácidos grasos, lo que lo convierte en una herramienta valiosa en la investigación metabólica .
Propiedades
IUPAC Name |
(Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-QAFBOUAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223084 | |
| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946524-36-3 | |
| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















